1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid
Overview
Description
1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring fused to a carboxylic acid group and a bromopyridine moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid typically involves the bromination of pyridine derivatives followed by cyclopropanation and carboxylation reactions. One common method includes the bromination of 2-pyridyl derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting bromopyridine is then subjected to cyclopropanation using diazo compounds or cyclopropane carboxylation reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, cyclopropane derivatives, and complex organic molecules with potential biological activities .
Scientific Research Applications
1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of novel drug candidates, particularly in the development of targeted therapies for various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, contributing to advancements in materials science and chemical research.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety enhances its reactivity, allowing it to bind to various enzymes and receptors. This binding can modulate biological processes, leading to therapeutic effects. The cyclopropane ring and carboxylic acid group contribute to its stability and bioavailability .
Comparison with Similar Compounds
- 1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid
- 1-(2-Fluoropyridin-4-YL)cyclopropanecarboxylic acid
- 1-(2-Iodopyridin-4-YL)cyclopropanecarboxylic acid
Comparison: 1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid is unique due to its bromine atom, which enhances its reactivity compared to its chloro, fluoro, and iodo counterparts. This increased reactivity makes it a more versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-(2-bromopyridin-4-yl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-5-6(1-4-11-7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHJRNBPNWSYIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857295 | |
Record name | 1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-43-9 | |
Record name | 1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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